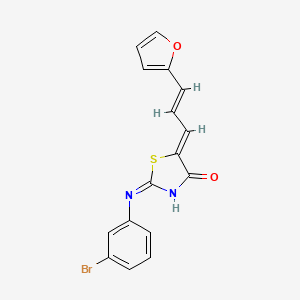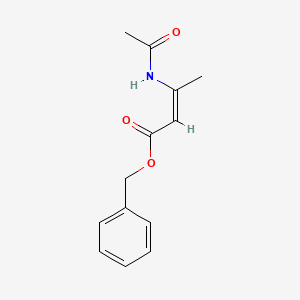
3-(3-Methyl-3H-diazirine-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-3H-diazirin-3-yl)anilin ist eine chemische Verbindung, die für ihre einzigartige Diazirin-Ringstruktur bekannt ist. Diese Verbindung wird oft in der wissenschaftlichen Forschung verwendet, da sie bei Belichtung mit UV-Licht hochreaktive Carben-Zwischenprodukte bilden kann. Diese Zwischenprodukte können kovalent an nahegelegene Moleküle binden, was 3-(3-Methyl-3H-diazirin-3-yl)anilin zu einem wertvollen Werkzeug in verschiedenen biochemischen Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Methyl-3H-diazirin-3-yl)anilin beinhaltet typischerweise die Bildung des Diazirinrings, gefolgt von der Einführung der Anilingruppe. Ein übliches Verfahren umfasst die Reaktion von 3-Methyl-3H-diazirin mit Anilin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-(3-Methyl-3H-diazirin-3-yl)anilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Sicherheitsmaßnahmen sind aufgrund der Reaktivität von Diazirinen ebenfalls von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Methyl-3H-diazirin-3-yl)anilin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach den verwendeten Bedingungen und Reagenzien verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können den Diazirinring in andere funktionelle Gruppen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, wobei die Bedingungen auf die jeweilige Reaktion abgestimmt sind.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Nitroverbindungen führen, während die Reduktion Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-3H-diazirin-3-yl)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Photovernetzer zur Untersuchung molekularer Wechselwirkungen verwendet.
Biologie: Wird zur Untersuchung von Protein-Protein-Wechselwirkungen und Enzymaktivitäten eingesetzt.
Medizin: Wird auf sein Potenzial in der Arzneimittelentwicklung und als Werkzeug zur Untersuchung biologischer Pfade untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der primäre Wirkungsmechanismus von 3-(3-Methyl-3H-diazirin-3-yl)anilin beinhaltet die Bildung reaktiver Carben-Zwischenprodukte bei Belichtung mit UV-Licht. Diese Zwischenprodukte können kovalent an nahegelegene Moleküle binden, wodurch die Untersuchung molekularer Wechselwirkungen und die Identifizierung von Bindungsstellen ermöglicht werden. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und den im System vorhandenen Molekülen ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3-Methyl-3H-diazirin-3-yl)propansäure
- 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amin
- 3-(3-(But-3-in-1-yl)-3H-diazirin-3-yl)propansäure
Einzigartigkeit
3-(3-Methyl-3H-diazirin-3-yl)anilin ist einzigartig aufgrund seiner spezifischen Struktur, die den Diazirinring mit einer Anilingruppe kombiniert. Diese Kombination ermöglicht einzigartige Reaktivität und Anwendungen, insbesondere bei der Untersuchung molekularer Wechselwirkungen und der Entwicklung neuer Materialien.
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
3-(3-methyldiazirin-3-yl)aniline |
InChI |
InChI=1S/C8H9N3/c1-8(10-11-8)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 |
InChI-Schlüssel |
CRTTVBBKPHBVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B12125606.png)


![butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125621.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B12125632.png)

)amin e](/img/structure/B12125645.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)

